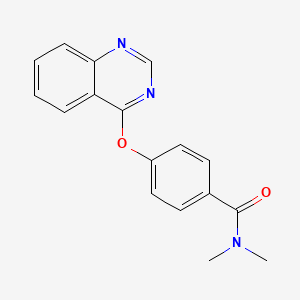
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. Its unique mechanism of action and ability to induce tumor necrosis has led to its investigation as a potential cancer therapy.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide activates the STING pathway by binding to cyclic GMP-AMP synthase (cGAS), which produces cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which activates the downstream signaling pathway. This leads to the production of cytokines and chemokines that promote an anti-tumor immune response.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It induces the production of cytokines and chemokines, which promote an anti-tumor immune response. It also activates the NF-κB pathway, which is involved in inflammation and immune response. N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been shown to increase the permeability of tumor blood vessels, which enhances the delivery of chemotherapeutic agents to the tumor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide is its ability to induce tumor necrosis in a variety of cancers. It also has a unique mechanism of action that involves the activation of the STING pathway. However, N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide has limitations in lab experiments. It has poor solubility in water, which makes it difficult to administer to animals. It also has a short half-life, which requires frequent dosing.
Direcciones Futuras
For N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide include investigating its potential as a combination therapy with other anti-cancer agents. It may also be useful in combination with immunotherapy to enhance the anti-tumor immune response. Further research is needed to optimize the dosing and administration of N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide to improve its efficacy. Additionally, the development of analogs with improved solubility and pharmacokinetic properties may enhance its potential as a cancer therapy.
In conclusion, N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide is a promising anti-tumor agent with a unique mechanism of action. Its ability to induce tumor necrosis and promote an anti-tumor immune response make it a potential cancer therapy. Further research is needed to optimize its dosing and administration and investigate its potential as a combination therapy with other anti-cancer agents.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide can be synthesized through a multi-step process starting with 2,4-dimethylbenzylamine and 2-chloroacetyl chloride. The resulting intermediate is then reacted with methyl hydrazine to form N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide. The purity of the compound can be improved through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis in a variety of cancers including melanoma, lung cancer, and colon cancer. Its mechanism of action involves the activation of the STING pathway, which leads to the production of cytokines and chemokines that promote an anti-tumor immune response.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-6-7-12(11(2)9-10)15-14(17)13-5-4-8-16(13)3/h4-9H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYIQHRBQCIFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone](/img/structure/B7511944.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7511953.png)

![Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate](/img/structure/B7511972.png)


![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethylfuran-2-carboxamide](/img/structure/B7512000.png)

![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512020.png)
![N-cyclopentyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7512023.png)
![2-[2-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylacetonitrile](/img/structure/B7512026.png)
